Podecdysone B
Overview
Description
Synthesis Analysis
The synthesis of ecdysteroids like Podecdysone B involves multi-step chemical processes. These processes often start from basic steroid precursors, modifying their structure through a series of chemical reactions to achieve the desired ecdysteroid compound. The synthesis of 22-Isoecdysone, for example, was achieved from a hydroxy-cholestane side chain through a 14-step process, demonstrating the complexity involved in synthesizing ecdysteroid derivatives (Mori et al., 1968).
Molecular Structure Analysis
Ecdysteroids like Podecdysone B exhibit a complex molecular structure characterized by multiple hydroxyl groups and a characteristic steroid nucleus. The stereostructures of these compounds can exist in different crystalline forms, as demonstrated by the analysis of 20-hydroxyecdysone (20E), showing orthorhombic modifications (Báthori et al., 2000). These structural variations significantly influence their biological activities and interactions with biological receptors.
Chemical Reactions and Properties
The chemical reactions involving ecdysteroids are essential for understanding their function and synthesis. For instance, the conversion of α-Ecdysone to β-Ecdysone (crustecdysone) in both crustaceans and insects highlights the dynamic nature of these compounds within biological systems (King & Siddall, 1969). Additionally, photochemical transformations have been utilized to modify the structure of 20-hydroxyecdysone, producing dimeric and monomeric ecdysteroid analogues with potentially enhanced biological activities (Harmatha et al., 2002).
Physical Properties Analysis
The physical properties of ecdysteroids like Podecdysone B are closely linked to their molecular structure. For example, their solubility, crystallinity, and thermal stability are influenced by the number and position of hydroxyl groups within the molecule. The existence of 20-hydroxyecdysone in two different orthorhombic crystalline forms, including a clathrate formed with methanol and water, demonstrates the diversity in physical properties that these molecules can exhibit (Báthori et al., 2000).
Chemical Properties Analysis
The chemical properties of ecdysteroids, including reactivity, stability, and interactions with other molecules, are critical for their biological function. The ability of ecdysteroids to undergo transformations, such as the conversion of α-Ecdysone to β-Ecdysone, showcases their chemical versatility and the importance of these transformations in their biological roles (King & Siddall, 1969). Furthermore, the enzymatic and chemical synthesis of derivatives like 3-dehydroecdysterone highlights the potential for chemical modifications to explore new biological activities (Koolman & Spindler, 1977).
Scientific Research Applications
Insect Molting Hormones : Podecdysone B and similar compounds are identified as insect molting hormones. They have been isolated from various plant species like Podocarpus elatus, demonstrating their role in the molting process of insects (Galbraith & Horn, 1969).
Memory Improvement in Diabetes Mellitus : Studies have shown that compounds like 20-hydroxyecdysone (20E), which are structurally related to Podecdysone B, can improve memory deficits in type 1 diabetes mellitus in rats, suggesting potential neuroprotective applications (Xia et al., 2014).
Prevention of Glucocorticoid-Induced Bone Changes : Research indicates that phytoecdysteroids such as beta-ecdysone (βEcd) can prevent bone changes induced by glucocorticoids, suggesting potential benefits for bone health (Dai et al., 2015).
Neuromuscular, Cardio-Metabolic, and Respiratory Diseases Treatment : 20-hydroxyecdysone has shown potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. Its benefits include anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects (Dinan et al., 2021).
Potential in Skin Treatment for Postmenopausal Women : Ecdysteroids like 20-hydroxyecdysone have been suggested for improving skin conditions in postmenopausal women. They can influence epidermal and dermal thickness, and muscle layer size in the skin of ovariectomized rats (Ehrhardt et al., 2011).
Protection Against Salt Stress in Wheat Seedlings : 20-Hydroxyecdysone has been found to protect wheat seedlings from salt stress, suggesting a potential agricultural application (Li et al., 2017).
properties
IUPAC Name |
(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMTBQZWMUASH-IILZZRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331639 | |
Record name | Podecdysone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Podecdysone B | |
CAS RN |
22612-27-7 | |
Record name | (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22612-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Podecdysone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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